(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a triazole ring, a pyrimidine ring, a piperazine ring, and an aryl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound’s structure includes a triazole ring fused with a pyrimidine ring, which is connected to a piperazine ring via a methanone group. The triazole and pyrimidine rings are nitrogen-containing heterocycles, which are often found in pharmaceuticals and biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of multiple nitrogen atoms could potentially make the compound a good hydrogen bond acceptor .
Scientific Research Applications
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, which may be structurally related to the compound , have been synthesized and found to exhibit antimicrobial activities. These derivatives were tested against various microorganisms, demonstrating good to moderate activities (Bektaş et al., 2007).
5-HT2 Antagonist Activity
Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, potentially similar to the compound of interest, have been synthesized and evaluated for their 5-HT2 and alpha 1 receptor antagonist activities. Among them, certain derivatives exhibited potent 5-HT2 antagonist activity, which was greater than some standard compounds used in the study (Watanabe et al., 1992).
Anticonvulsant Agent Analysis
A novel anticonvulsant drug candidate, structurally related to the compound , has been explored using a newly developed HPLC method for related substances determination. This research focused on the stability assessments of the drug substance under various conditions (Severina et al., 2021).
Imaging of Cerebral Adenosine A2A Receptors
A study developed a tracer for mapping cerebral adenosine A2A receptors with PET, using a compound with structural similarities. The tracer displayed favorable brain kinetics and characteristics suitable for its intended purpose (Zhou et al., 2014).
Mechanism of Action
Target of Action
It is known that compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is present in the given compound, have shown significant biological activities in various domains, such as antibacterial, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have different mechanisms of action against various pathologies . The compound’s interaction with its targets could involve hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide some insights into the potential pharmacokinetic properties of the given compound.
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown significant biological activities in various domains, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-4-35-21-11-8-19(16-22(21)36-5-2)26(34)32-14-12-31(13-15-32)24-23-25(28-17-27-24)33(30-29-23)20-9-6-18(3)7-10-20/h6-11,16-17H,4-5,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRJUKVKYNLXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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